3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

Kinase inhibitor scaffold GPCR modulator Bioisostere design

3-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine (CAS 1347125-04-5) is a heterocyclic building block that fuses an imidazole ring with a pyrazole core bearing a free 5-amine group. Its molecular formula is C₇H₉N₅ with a molecular weight of 163.18 g/mol, and it is commercially available at ≥95% purity.

Molecular Formula C7H9N5
Molecular Weight 163.18
CAS No. 1347125-04-5
Cat. No. B3047067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
CAS1347125-04-5
Molecular FormulaC7H9N5
Molecular Weight163.18
Structural Identifiers
SMILESCN1C=CN=C1C2=CC(=NN2)N
InChIInChI=1S/C7H9N5/c1-12-3-2-9-7(12)5-4-6(8)11-10-5/h2-4H,1H3,(H3,8,10,11)
InChIKeyACCONNWVMWWCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine: Core Structural and Physicochemical Profile for Research Procurement


3-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine (CAS 1347125-04-5) is a heterocyclic building block that fuses an imidazole ring with a pyrazole core bearing a free 5-amine group . Its molecular formula is C₇H₉N₅ with a molecular weight of 163.18 g/mol, and it is commercially available at ≥95% purity . The compound belongs to the imidazolyl-pyrazole family and serves as a key intermediate in medicinal chemistry programs targeting kinases and G-protein-coupled receptors, notably as a precursor for mGlu5 receptor negative allosteric modulators [1]. The presence of both a nucleophilic primary amine and an N-methylimidazole moiety enables orthogonal derivatization strategies that are not simultaneously available in simpler pyrazole or imidazole building blocks.

Why Generic Imidazole-Pyrazole Building Blocks Cannot Substitute for 3-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine in Key Applications


Imidazole-pyrazole hybrid scaffolds exhibit pronounced structure-activity relationship (SAR) sensitivity to the position of the imidazole linkage and the substitution pattern on both rings [1]. Replacing the 2-imidazolyl attachment with a 5-imidazolyl isomer alters the vector of the N-methyl group and the hydrogen-bonding geometry of the imidazole nitrogen, which has been shown to modulate target engagement in kinase and GPCR programs [2]. Likewise, benzimidazole analogs introduce additional steric bulk and lipophilicity that shift both potency and physicochemical properties. The free 5-amine on the pyrazole ring is a critical synthetic handle for amide coupling or reductive amination, and its absence or methylation in close analogs eliminates a key derivatization site [3]. These structural nuances preclude generic substitution without re-optimization of downstream synthetic routes or biological activity.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine Versus Closest Analogs


Imidazole Linkage Position: 2-Imidazolyl vs. 5-Imidazolyl Isomer Hydrogen-Bond Acceptor Topology

The 2-imidazolyl attachment in the target compound positions the imidazole N3 nitrogen (non-methylated) in a distinct spatial orientation compared to the 5-imidazolyl isomer. In the mGlu5 NAM series, the 2-imidazolyl-pyrazole core demonstrated receptor antagonism with IC₅₀ values below 100 nM in a functional cell-based calcium mobilization assay, whereas the corresponding 5-imidazolyl regioisomer showed a >10-fold reduction in potency, consistent with altered hydrogen-bonding geometry to the receptor allosteric pocket [1]. The target compound's 2-imidazolyl linkage provides a donor–acceptor motif that maps onto the mGlu5 MPEP binding site, a feature not replicated by the 5-imidazolyl isomer [2].

Kinase inhibitor scaffold GPCR modulator Bioisostere design

Scaffold Size and Lipophilicity: Imidazole vs. Benzimidazole Core

The target compound contains an imidazole ring (5-membered, two nitrogen atoms) rather than a benzimidazole (bicyclic, 6:5-fused). This structural difference reduces molecular weight, lipophilicity, and the number of aromatic carbons. The calculated logP of the parent amine is approximately 0.8, whereas the benzimidazole analog 5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-amine (CAS also listed as 1347125-04-5 by some vendors, but structurally distinct being a benzimidazole) has a calculated logP of approximately 1.9 . In kinase inhibitor programs, this ~1.1 log unit difference in lipophilicity can translate to improved ligand-lipophilicity efficiency (LipE) and reduced off-target binding to CYP450 enzymes, as noted in mGlu5 programs where CYP1A2 inhibition was a key optimization parameter [1].

Ligand efficiency Lipophilic ligand efficiency Kinase selectivity

Free 5-Amine Synthetic Handle: Functional Group Availability for Derivatization

The target compound possesses a free primary amine at the pyrazole 5-position, enabling direct amide bond formation, sulfonamide synthesis, or reductive amination without deprotection steps. In contrast, the N-methyl analog 1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine (CAS 118430-79-8) has the pyrazole 1-position methylated, which eliminates one hydrogen-bond donor site and alters the tautomeric equilibrium of the pyrazole ring [1]. The free amine in the target compound was utilized as the key coupling handle in the synthesis of mGlu5 NAM amide derivatives, directly condensing with various carboxylic acids to generate SAR libraries [2]. The N-methyl analog would require alternative coupling strategies and would produce amides with different conformational preferences due to the altered tautomeric state.

Parallel synthesis Amide coupling Diversity-oriented synthesis

Commercial Availability and Purity Consistency at Research Scale

The target compound is stocked by multiple independent vendors at ≥95% purity with documented storage conditions (sealed in dry, 2–8°C) and shipping at ambient temperature within continental regions . This multi-vendor availability contrasts with the 5-imidazolyl isomer 5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine, which is listed by fewer suppliers and carries a different catalog specification . For procurement officers, multi-source availability reduces supply chain risk and enables competitive pricing. The compound's CAS registry (1347125-04-5) is unambiguous, whereas some vendors incorrectly assign the benzimidazole analog to the same CAS, necessitating careful structural verification upon purchase .

Research chemical procurement Building block supply Quality control

Optimal Application Scenarios for 3-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine Based on Quantitative Evidence


mGlu5 Receptor Negative Allosteric Modulator (NAM) Lead Optimization

The 2-imidazolyl-pyrazole scaffold is a validated core for mGlu5 NAMs with demonstrated sub-100 nM potency in functional calcium mobilization assays [1]. Medicinal chemistry teams pursuing allosteric modulators for neuropsychiatric indications should prioritize this building block for amide library synthesis, as the 2-imidazolyl linkage is critical for maintaining the hydrogen-bonding network within the MPEP binding pocket [2]. The 5-imidazolyl isomer is not a suitable replacement due to >10-fold potency loss.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 163.18 g/mol and calculated logP of approximately 0.8, this compound satisfies the Rule of Three for fragment screening libraries [1]. Its imidazole-pyrazole architecture provides a complementary hinge-binding motif to the more common aminopyrazole or aminoimidazole fragments. The presence of both a free amine and an unmethylated pyrazole NH offers two synthetic vectors for fragment growth, enabling efficient exploration of vector space in structure-guided optimization [2].

Parallel Synthesis and Diversity-Oriented Library Production

The free 5-amine handle permits high-throughput amide coupling with commercially available carboxylic acid libraries using standard HATU/DIPEA conditions, as demonstrated in the mGlu5 NAM SAR campaign [1]. This enables rapid generation of 96-well plate libraries for screening against multiple targets. The compound's availability from multiple vendors at 95% purity ensures that large-scale library production (gram quantities) can be sourced reliably without single-supplier dependency [2].

Selective Scaffold for Profiling Imidazole Positional Isomer SAR

When conducting systematic SAR studies on the effect of imidazole attachment position on target selectivity, the 2-imidazolyl isomer serves as a defined reference point. The patent literature indicates that imidazole-pyrazole derivatives with varying linkage positions exhibit distinct antibacterial activity profiles, with the 2-imidazolyl configuration being a key pharmacophoric element in certain antibiotic series [1]. Researchers profiling isomer-dependent selectivity across kinase panels or GPCR subtypes should include this compound as the 2-imidazolyl reference standard.

Quote Request

Request a Quote for 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.